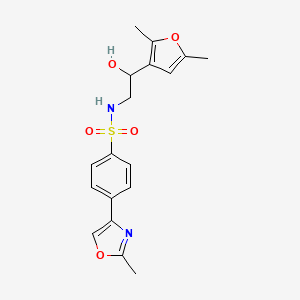

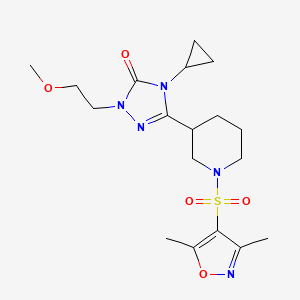

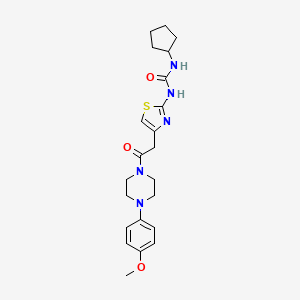

![molecular formula C16H14ClNO3S2 B2777143 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 2097919-78-1](/img/structure/B2777143.png)

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "Compound A" and has been synthesized using various methods.

Applications De Recherche Scientifique

Synthesis and Properties

Research has explored the synthesis and properties of related compounds, indicating a broad interest in their chemical behaviors and applications. For example, the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides from the 3-arylsulfonyl heterocycle via chlorosulfonation showcases the development of novel compounds with potential for varied applications (Hartman & Halczenko, 1990). Similarly, the reaction of formylfurancarboxylates to produce (1,3-dioxolan-2-yl)furancarboxylates and their reduction to alcohols highlights the exploration of furan derivatives for various scientific applications (Pevzner, 2001).

Chemical Interactions and Reactions

Investigations into the chemical interactions and reactions of related compounds reveal a deep interest in understanding their potential uses. The study on the chlorosulfonation of diaryl azines to give disulphonyl chlorides and their condensation with amines and hydrazine for biocidal evaluation demonstrates the versatility of these compounds in chemical synthesis (Cremlyn et al., 1991).

Potential Inhibitory Applications

Research also delves into the potential inhibitory applications of related sulfonamides. For instance, derivatives of benzo[b]thiophene-2-sulfonamide were prepared to investigate their utility as topically active inhibitors of ocular carbonic anhydrase, indicating potential medical applications in the treatment of glaucoma (Graham et al., 1989).

Advanced Materials and Corrosion Inhibition

Some studies have focused on the application of related compounds in advanced materials and corrosion inhibition. The research on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and its use as an inhibitor for mild steel corrosion in sulfuric acid medium showcases the intersection of chemistry and material science, highlighting the compound's potential in industrial applications (Sappani & Karthikeyan, 2014).

Mécanisme D'action

Target of Action

It contains structural elements of thiophene and furan, which are known to interact with various biological targets . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Mode of Action

For instance, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer activities .

Biochemical Pathways

Given the broad range of activities associated with thiophene derivatives, it is likely that multiple pathways could be affected .

Pharmacokinetics

For instance, thiophene derivatives are known to be soluble in most organic solvents , which could potentially enhance the compound’s bioavailability.

Result of Action

Based on the known activities of thiophene derivatives, it can be hypothesized that the compound may have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .

Propriétés

IUPAC Name |

2-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3S2/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIBOUVEWNHALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

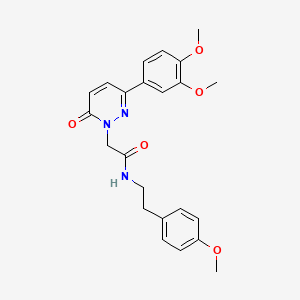

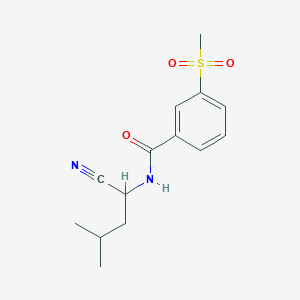

![5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2777065.png)

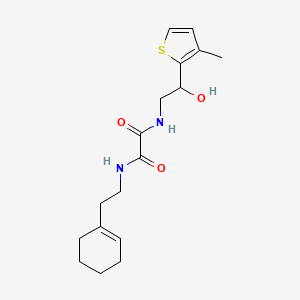

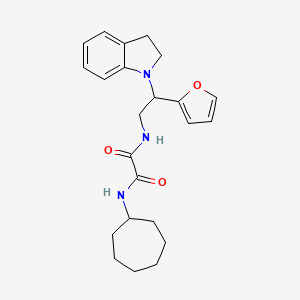

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide](/img/structure/B2777066.png)

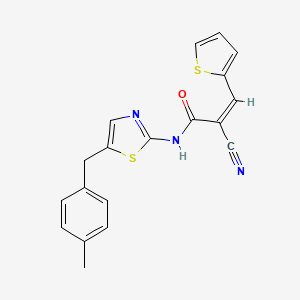

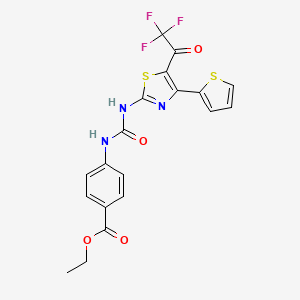

![methyl N-[(4-chlorophenyl)methyl]carbamodithioate](/img/structure/B2777069.png)

![Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2777076.png)

![N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2777079.png)